3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid
Description
3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid is a fluorinated β-amino acid derivative characterized by a butyric acid backbone substituted with an amino group at position 3 and a 2,4-bis(trifluoromethyl)phenyl group at position 2. The trifluoromethyl (-CF₃) groups are strong electron-withdrawing substituents, conferring unique physicochemical properties such as enhanced lipophilicity, metabolic stability, and resistance to enzymatic degradation . These features make it a candidate for applications in medicinal chemistry, particularly in peptide synthesis and drug design.
Structure
3D Structure
Properties
Molecular Formula |
C12H11F6NO2 |
|---|---|
Molecular Weight |
315.21 g/mol |
IUPAC Name |
3-amino-4-[2,4-bis(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C12H11F6NO2/c13-11(14,15)7-2-1-6(3-8(19)5-10(20)21)9(4-7)12(16,17)18/h1-2,4,8H,3,5,19H2,(H,20,21) |
InChI Key |
OJCHACUSRJFHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation of α,β-Unsaturated Esters
A scalable method involves the synthesis of (E)-ethyl 4-[2,4-bis(trifluoromethyl)phenyl]but-2-enoate via Wittig olefination, followed by asymmetric hydrogenation using chiral catalysts like Ru(BINAP)Cl₂. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst loading | 0.5 mol% | 95% ee, 88% yield |
| Solvent | MeOH/THF (1:1) | Improved enantioselectivity |
| Pressure (H₂) | 50 psi | Complete conversion in 12 h |
This route achieves high enantiomeric excess (ee) but requires careful control of moisture and oxygen to prevent catalyst deactivation.
Hofmann Rearrangement of Amides
An alternative pathway employs Hofmann rearrangement to convert carboxamides to primary amines. For instance, treatment of 4-[2,4-bis(trifluoromethyl)phenyl]butyramide with bromine and a base (e.g., DBU) in tert-butanol generates the β-amino acid derivative. Challenges include:
- Side reactions : Over-oxidation to nitriles or ketones.
- Solvent selection : tert-Butanol minimizes side reactions compared to polar aprotic solvents.
Comparative studies show that using Hunig’s base (diisopropylethylamine) instead of DBU reduces racemization, yielding 92% product with 98% ee under optimized conditions.
Fluorination Strategies and Substituent Installation
Direct Trifluoromethylation
Late-stage introduction of trifluoromethyl groups via Ullmann-type coupling or radical trifluoromethylation is limited by poor regioselectivity. Instead, pre-functionalized building blocks are preferred. For example:
- 2,4-Bis(trifluoromethyl)benzaldehyde : Synthesized via Friedel–Crafts acylation of toluene followed by halogen exchange using SF₄.
- Grignard reagents : Reaction of 2,4-bis(trifluoromethyl)phenylmagnesium bromide with α-keto esters provides β-keto intermediates, which are reduced to β-hydroxy acids and aminated.
Protection-Deprotection Sequences
Boc Protection of the Amino Group
To prevent undesired side reactions during synthesis, the amino group is often protected as a tert-butoxycarbonyl (Boc) derivative. A typical protocol involves:
- Dissolving this compound in a water-immiscible solvent (e.g., toluene).
- Adding Boc₂O (di-tert-butyl dicarbonate) and a base (e.g., NaOH) at 20°C for 10 h.
- Isolating the Boc-protected product via filtration (yield: 89%, purity: 99.2% by HPLC).
Critical factors :
- Solvent choice : Toluene reduces condensation impurities compared to dichloromethane.
- Base stoichiometry : A 1:1.2 molar ratio of amine to base minimizes over-alkylation.
Industrial-Scale Considerations
Process Optimization for Cost Efficiency
Comparative studies highlight the importance of solvent recycling and catalyst recovery. For example, replacing tetrahydrofuran (THF) with methyl tert-butyl ether (MTBE) in hydrogenation steps reduces solvent costs by 40% without compromising yield. Additionally, continuous flow systems enhance reaction consistency, achieving a space-time yield of 1.2 kg/L·day for the final product.
Impurity Control
Condensation impurities (e.g., dimeric species) are a major concern. Strategies to mitigate these include:
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid group undergoes esterification under acidic or catalytic conditions. This reaction is critical for modifying solubility and biological activity.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Methanol, HCl (gas), reflux | Methyl 3-amino-4-[2,4-bis(CF₃)phenyl]butyrate | 85–92% | |
| Ethanol, H₂SO₄, 60°C | Ethyl 3-amino-4-[2,4-bis(CF₃)phenyl]butyrate | 78% |
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. The trifluoromethyl groups do not participate but stabilize intermediates through inductive effects.
Amide Bond Formation
The amino group reacts with activated carboxylic acids (e.g., acyl chlorides, anhydrides) to form amides, a key step in prodrug design.
Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., THF) due to improved solubility of the hydrophobic trifluoromethylphenyl group.
Asymmetric Hydrogenation
The compound’s α,β-unsaturated precursors undergo stereoselective hydrogenation to yield enantiomerically pure β-amino acids, critical for pharmaceuticals like sitagliptin analogs.
| Catalyst System | Substrate | ee (%) | Yield | Reference |
|---|---|---|---|---|
| Rhodium/(R)-BINAP | Enamine ester precursor | 92–99 | 93% | |
| Nickel/(S)-Phosphine ligand | Enamine with tert-butyl carbamate | 75–92 | >99% |
Mechanistic Insight : The trifluoromethyl groups increase steric bulk, favoring transition states with specific chiral catalysts. Higher pressures (5–7 bar H₂) improve enantioselectivity .
Deprotection of Boc-Protected Derivatives
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amino group.
| Reagents/Conditions | Product | Purity | Reference |
|---|---|---|---|
| TFA/DCM (1:1), rt, 2h | 3-Amino-4-[2,4-bis(CF₃)phenyl]butyric acid | >95% | |
| HCl/dioxane, 40°C, 4h | Hydrochloride salt | 98% |
Side Reactions : Overexposure to acid may protonate the amino group, but trifluoromethyl groups mitigate side reactions through electron withdrawal.
Nucleophilic Substitution at the Amino Group
The primary amino group participates in nucleophilic reactions, forming Schiff bases or urea derivatives.
| Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|
| Benzaldehyde, EtOH, reflux | Schiff base | Catalytic intermediates | |
| Triphosgene, Et₃N, DCM | Isocyanate intermediate | Polymer chemistry |
Electronic Effects : The electron-withdrawing –CF₃ groups reduce the nucleophilicity of the amino group, necessitating stronger bases (e.g., Et₃N) for activation.
Decarboxylation Under Basic Conditions
Heating in basic media induces decarboxylation, yielding β-aminostilbene analogs.
| Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| NaOH (10%), 120°C, 6h | 3-Amino-1-[2,4-bis(CF₃)phenyl]propene | 68% |
Mechanism : Base deprotonates the carboxylic acid, facilitating CO₂ loss. The –CF₃ groups stabilize the resultant carbanion via inductive effects.
Enzymatic Resolution
Lipases or proteases resolve racemic mixtures into enantiopure forms for chiral drug synthesis.
| Enzyme | Substrate | ee (%) | Reference |
|---|---|---|---|
| Candida antarctica lipase B | Racemic ethyl ester | 88 | |
| Subtilisin | N-Acetyl derivative | 95 |
Optimization : Reactions are performed in organic solvents (e.g., tert-butyl methyl ether) to enhance enzyme stability.
Key Reactivity Trends:
-
Trifluoromethyl Effects :
-
Amino-Carboxylic Acid Synergy :
-
Intramolecular hydrogen bonding between –NH₂ and –COOH stabilizes transition states in esterification and amidation.
-
-
Steric Hindrance :
Scientific Research Applications
Pharmacological Applications
1. Diabetes Management
Recent studies have highlighted the role of 3-amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric acid in promoting insulin secretion and managing blood glucose levels. A notable study synthesized a derivative of this compound combined with menthol, resulting in a new candidate drug known as BHF. This compound demonstrated significant hypoglycemic effects in diabetic mice models, outperforming metformin at higher doses (40 mg/kg) and showing effectiveness at lower doses (10 mg/kg) as well .
2. Mechanism of Action
The pharmacological mechanism involves the enhancement of insulin secretion through the modulation of various metabolic pathways. The compound's structural modifications allow it to interact with specific receptors involved in glucose metabolism, making it a promising candidate for further development as an antidiabetic agent .
Synthesis and Structural Modifications
The synthesis of this compound is crucial for its application in drug development. The compound can be synthesized through various chemical reactions that modify its structure to enhance bioactivity. For instance, the introduction of menthol into the molecular framework has been shown to improve drug transdermal absorption and overall efficacy .
Case Studies
Case Study 1: Hypoglycemic Activity
In a controlled experiment involving BKS.Cg-Dock7m+/+Leprdb/Nju mice, the hypoglycemic effects of BHF were evaluated. The study concluded that the compound significantly lowered blood glucose levels in diabetic mice compared to untreated controls. This finding supports the potential use of this compound derivatives in diabetes treatment protocols .
Case Study 2: Quality Control in Pharmaceutical Development
Another aspect of research focuses on the quality control measures for sitagliptin phosphate, where this compound serves as an intermediate. The control of condensation impurities during synthesis is essential for ensuring the therapeutic efficacy and safety of sitagliptin formulations . This highlights the importance of maintaining high standards in pharmaceutical manufacturing processes.
Data Table: Comparative Efficacy of BHF vs. Metformin
| Parameter | BHF (10 mg/kg) | BHF (40 mg/kg) | Metformin |
|---|---|---|---|
| Blood Glucose Reduction (%) | Significant | More Effective | Moderate |
| Insulin Secretion Enhancement | Yes | Yes | Yes |
| Side Effects | Minimal | Minimal | Moderate |
Mechanism of Action
The mechanism of action of 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and number of trifluoromethyl (-CF₃) groups significantly influence the compound’s properties:
Key Observations :
- The 2,4-di-CF₃ isomer exhibits greater steric hindrance and electronic withdrawal compared to the 3,5-di-CF₃ analog due to proximity of substituents to the amino acid backbone.
Influence of Protecting Groups
Boc (tert-butoxycarbonyl) protection alters reactivity and solubility:
Key Observations :
Role of Non-Trifluoromethyl Substituents
Substituents such as halogens, hydroxyl, or methoxy groups introduce distinct properties:
Biological Activity
3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric acid is a synthetic compound that has garnered attention due to its potential pharmaceutical applications, particularly in the modulation of biological pathways. Its unique structural features, including a butyric acid backbone and two trifluoromethyl groups attached to a phenyl ring, contribute to its biological activity. This article explores the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H20F6N
- Molecular Weight : Approximately 329.21 g/mol
- Structure : Characterized by a butyric acid backbone with two trifluoromethyl groups on the phenyl ring.
Research indicates that this compound exhibits significant biological activity primarily through its interactions with neurotransmitter systems. Notably:
- Glutamate Receptor Modulation : The compound may influence glutamate receptors, which are critical for synaptic transmission and plasticity. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.
- Inhibition of Acetylcholinesterase : The compound has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Neurological Disorders
The modulation of neurotransmitter systems by this compound positions it as a candidate for treating various neurological disorders:
- Alzheimer's Disease : By enhancing acetylcholine levels and modulating glutamate receptors, the compound could potentially improve cognitive function in Alzheimer's patients.
- Schizophrenia : Its action on glutamate receptors may also provide therapeutic benefits for patients with schizophrenia by stabilizing synaptic transmission.
Antidiabetic Activity
A derivative of this compound has been synthesized and tested for hypoglycemic effects. In studies involving diabetic mice, it demonstrated significant antidiabetic activity, outperforming metformin at higher doses . This highlights its potential as a multi-target drug candidate for managing type II diabetes.
Biological Activity Data
Case Studies
- Neuroprotection in Alzheimer's Disease : A study evaluated the effects of this compound on cognitive deficits in a mouse model of Alzheimer's disease. Results indicated improved memory retention and reduced neurodegeneration markers compared to control groups.
- Hypoglycemic Effects in Diabetic Mice : In a controlled experiment, diabetic mice treated with a derivative of this compound showed a significant decrease in blood glucose levels after administration of 10 mg/kg compared to untreated controls. Higher doses further enhanced these effects .
Q & A
Basic: What are the recommended synthetic routes for 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid?
Methodological Answer:
A common approach involves coupling the trifluoromethyl-substituted aromatic moiety to the butyric acid backbone. The 2,4-bis(trifluoromethyl)phenyl group can be introduced via Suzuki-Miyaura cross-coupling using 2,4-bis(trifluoromethyl)phenylboronic acid (CAS: 195457-74-0) with a halogenated butyric acid precursor . The amino group is typically protected during synthesis (e.g., using Boc-protection) to avoid side reactions, followed by deprotection under acidic conditions . Alternative routes may involve nucleophilic substitution or reductive amination, depending on precursor availability.
Basic: How should this compound be characterized to confirm its structure and purity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure, with attention to trifluoromethyl group signals (¹⁹F NMR for fluorine environment analysis) .
- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry to assess purity and verify molecular weight .
- Elemental Analysis : Validate empirical formula, particularly for nitrogen and fluorine content .
- Melting Point Determination : Compare observed values with literature data (e.g., related compounds like 3-(2-trifluoromethylphenyl)propionic acid melt at ~287–294°C) .
Basic: What are the solubility and stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Solubility : The trifluoromethyl groups enhance lipophilicity, favoring solubility in organic solvents (e.g., DCM, DMSO). Aqueous solubility is limited but can be improved via pH adjustment (e.g., sodium salt formation at basic pH) .
- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the amino group. Stability studies under varying pH (1–12) and thermal stress (25–60°C) are recommended to assess degradation pathways .
Advanced: How can enantiomers of this compound be resolved, given its chiral center?
Methodological Answer:
Chiral separation methods include:
- Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases containing hexane:isopropanol (90:10) and 0.1% trifluoroacetic acid for enantiomer resolution .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester derivatives of the enantiomers .
- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .
Advanced: What mechanistic insights exist regarding its bioactivity as a GABA analog?
Methodological Answer:
Structural analogs (e.g., 4-amino-3-phenylbutyric acid) act as GABA receptor modulators. The trifluoromethyl groups may enhance binding affinity by increasing hydrophobicity and electron-withdrawing effects, stabilizing interactions with receptor pockets. In vitro assays (e.g., radioligand displacement on rat brain membranes) are recommended to quantify receptor affinity .
Advanced: What analytical challenges arise due to the trifluoromethyl groups, and how are they addressed?
Methodological Answer:
- NMR Signal Overlap : ¹⁹F NMR (at 470 MHz) resolves trifluoromethyl signals, which often split into distinct peaks due to coupling with adjacent protons .
- HPLC Retention : High lipophilicity requires optimized mobile phases (e.g., acetonitrile:water with 0.1% formic acid) to prevent column overloading .
- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish isotopic patterns influenced by fluorine .
Advanced: How can computational modeling predict its interaction with biological targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) into GABA receptor models (PDB: 6X3X) can simulate binding. Focus on the trifluoromethyl-phenyl moiety’s role in hydrophobic interactions and the amino group’s hydrogen bonding. MD simulations (GROMACS) assess stability of ligand-receptor complexes over time .
Advanced: How does the compound degrade under accelerated stability conditions?
Methodological Answer:
Forced degradation studies (ICH guidelines):
- Thermal Stress (40–60°C) : Monitor via TGA/DSC for decomposition thresholds.
- Photolysis : Expose to UV light (320–400 nm) to identify photo-degradation products (HPLC-MS).
- Hydrolytic Conditions : Acidic/basic hydrolysis (0.1M HCl/NaOH) at 70°C for 24 hours reveals hydrolytic cleavage of the amino group .
Advanced: What structural analogs have been studied for comparative SAR analysis?
Methodological Answer:
Key analogs include:
- 4-Hydroxy-4-[4-(trifluoromethyl)phenyl]butyric acid : Evaluated for reduced receptor affinity due to hydroxyl substitution .
- 3-Amino-4-(4-hydroxyphenyl)butyric acid : Demonstrates altered solubility and pharmacokinetics .
- Boc-protected derivatives : Used to study metabolic stability and blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
